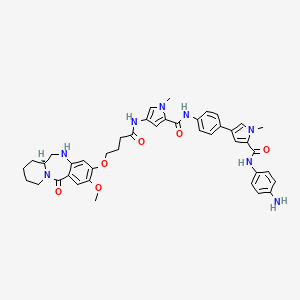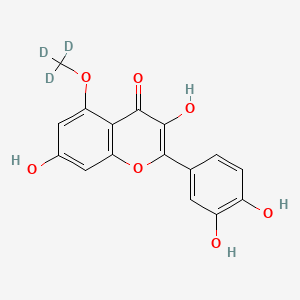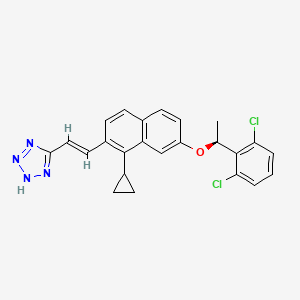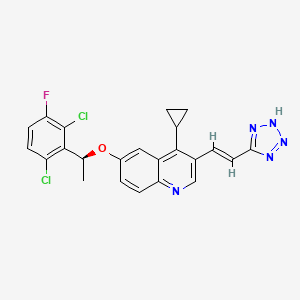
MsbA-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MsbA-IN-4 is a potent and highly selective inhibitor of the lipopolysaccharide transporter MsbA. This compound has shown significant inhibitory activity against Escherichia coli, with an IC50 value of 3 nanomolar and a minimum inhibitory concentration of 12 micromolar . This compound is particularly valuable in the study of bacterial resistance and the development of novel antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MsbA-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
MsbA-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
MsbA-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the mechanisms of bacterial resistance and the role of MsbA in lipopolysaccharide transport.
Biology: Helps in understanding the biological processes involving MsbA and its interactions with other cellular components.
Medicine: Potentially valuable in the development of new antibiotics targeting multidrug-resistant bacterial strains.
Industry: Can be used in the development of antibacterial coatings and materials .
Mécanisme D'action
MsbA-IN-4 exerts its effects by binding to the transmembrane domains of the MsbA transporter. This binding induces conformational changes that inhibit the transport of lipopolysaccharides across the bacterial membrane. The compound effectively blocks the ATPase activity of MsbA, preventing the hydrolysis of adenosine triphosphate and subsequent substrate transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrobenzothiophene 1 (TBT1): Another MsbA inhibitor that binds to different sites within the transmembrane domains.
G247: A compound that also targets MsbA but induces opposite allosteric effects compared to MsbA-IN-4
Uniqueness
This compound is unique due to its high selectivity and potency. Unlike other inhibitors, it binds asymmetrically to the substrate-binding site, leading to a collapsed inward-facing conformation of MsbA. This distinct mechanism of action makes this compound a valuable tool for studying the inhibition of bacterial transporters and developing new antibacterial agents .
Propriétés
Formule moléculaire |
C23H18Cl2FN5O |
|---|---|
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C23H18Cl2FN5O/c1-12(21-17(24)6-7-18(26)23(21)25)32-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20-28-30-31-29-20/h4-13H,2-3H2,1H3,(H,28,29,30,31)/b9-4+/t12-/m0/s1 |
Clé InChI |
XKZLGCLQCPACAT-KFRNIWOLSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5 |
SMILES canonique |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


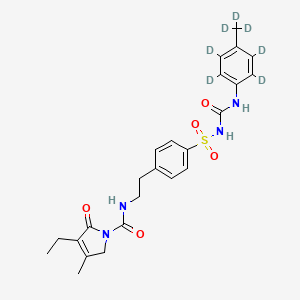
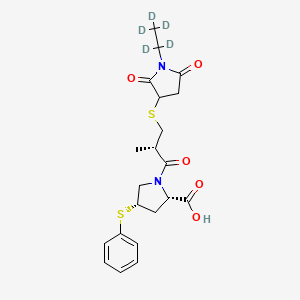




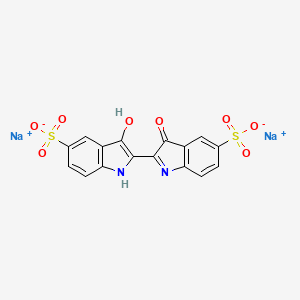
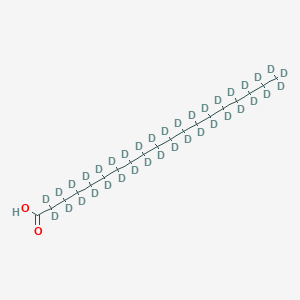
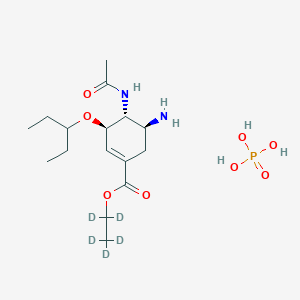
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

